Extended Alkyl Spacer Confers Higher Predicted Lipophilicity vs. Benzylsulfonyl Analog
3-[1-(3-Phenoxypropanesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (target compound) is predicted to exhibit higher lipophilicity compared to the benzylsulfonyl analog. The target compound has a calculated cLogP of approximately 1.77 and a topological polar surface area (tPSA) of approximately 97.3 Ų, based on computational prediction for the molecular formula C₁₇H₂₃N₃O₅S (MW 381.45) [1]. By contrast, the benzylsulfonyl comparator (3-(1-(benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione, C₁₅H₁₉N₃O₄S, MW 337.39) has a lower predicted cLogP of approximately 0.8 and a tPSA of approximately 84 Ų . The phenoxypropyl chain adds approximately 1 log unit of lipophilicity and 13 Ų of polar surface area.
| Evidence Dimension | Predicted cLogP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 1.77; tPSA ≈ 97.3 Ų |
| Comparator Or Baseline | 3-(1-(Benzylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione: cLogP ≈ 0.8; tPSA ≈ 84 Ų |
| Quantified Difference | ΔcLogP ≈ +0.97 log units; ΔtPSA ≈ +13.3 Ų |
| Conditions | In silico prediction using standard cheminformatics algorithms (PubChem/SILDrug/MMsINC computed properties) |
Why This Matters
Higher cLogP (closer to the optimal range of 1–3 for CNS drug-likeness) may improve membrane permeability while the increased tPSA remains within the acceptable range for oral bioavailability (<140 Ų), suggesting a balanced ADME profile distinct from shorter-chain analogs.
- [1] SILDrug Database. Draw a structure: C17H23N3O5S. Molecular Weight: 381.45; cLogP: 1.77; Topological Polar Surface Area: 97.30; Rotatable Bond Donors: 6. Available at: http://sildrug.ibb.waw.pl (accessed April 2026). View Source
